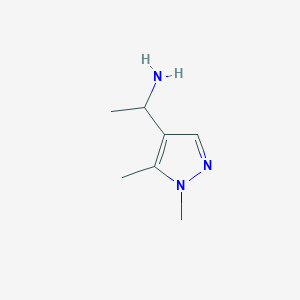

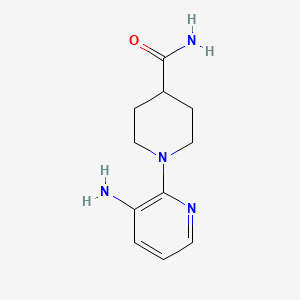

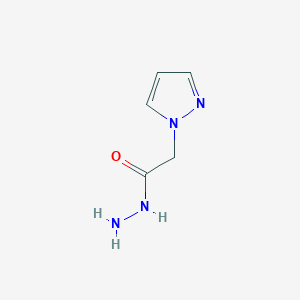

![molecular formula C13H17NO2 B1285031 3-ベンゾ[1,3]ジオキソール-5-イルメチルピペリジン CAS No. 955314-95-1](/img/structure/B1285031.png)

3-ベンゾ[1,3]ジオキソール-5-イルメチルピペリジン

概要

説明

3-Benzo[1,3]dioxol-5-ylmethyl-piperidine (3-BDMP) is a chemical compound that has a wide range of applications in scientific research. It has a unique structure and chemical properties that make it an excellent candidate for laboratory experiments.

科学的研究の応用

抗腫瘍用途

「3-ベンゾ[1,3]ジオキソール-5-イルメチルピペリジン」構造を含む一連の化合物が合成され、HeLa、A549、およびMCF-7細胞株に対する抗腫瘍活性が評価されました . これらの化合物のいくつかは、これらの3つのヒト癌細胞株に対して、IC50値が一般的に5μM未満で、強力な増殖阻害特性を示しました . たとえば、化合物C27は、HeLa細胞株とA549細胞株に対して、それぞれ2.07±0.88μMおよび3.52±0.49μMのIC50値で強力な活性を示しました . 阻害効果の予備的なメカニズムは、AO/EB二重染色とホエッchst33342染色による形態学的分析、FACS分析による細胞アポトーシスとサイクル評価などのさらなる実験によって調査されました . その結果、化合物C27はアポトーシスを誘発し、HeLa細胞株でS期とG2/M期の両方の停止を引き起こす可能性があることが示されました .

抗癌用途

さまざまな癌細胞株に対するインドールの活性の文献報告に基づいて、3-N融合ヘテロアリール部分を持つ一連の1-ベンゾ[1,3]ジオキソール-5-イル-インドールが設計されました . これらの化合物はPd触媒C-Nクロスカップリングによって合成され、前立腺(LNCaP)、膵臓(MIA PaCa-2)、および急性リンパ芽球性白血病(CCRF-CEM)癌細胞株に対する抗癌活性が評価されました . 構造活性相関研究の詳細な研究の結果、3-N-ベンゾ[1,2,5]オキサジアゾール17と3-N-2-メチルキノリン20が特定され、これらのIC50値はCCRF-CEMとMIA PaCa-2に対して328〜644 nMの範囲でした . さらなるメカニズム研究から、20はCCRF-CEM癌細胞でS期での細胞周期停止を引き起こし、アポトーシスを誘発することが明らかになりました .

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways.

Result of Action

Some compounds related to 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine have shown potent growth inhibition properties against certain human cancer cell lines .

生化学分析

Biochemical Properties

3-Benzo[1,3]dioxol-5-ylmethyl-piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HeLa and A549, 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine induces apoptosis and causes cell cycle arrest in the S-phase and G2/M-phase . These effects are indicative of its potential as an antitumor agent.

Molecular Mechanism

At the molecular level, 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to induce apoptosis in cancer cells is mediated through its interaction with key signaling molecules involved in the apoptotic pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, in animal studies, high doses of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine have been associated with hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-Benzo[1,3]dioxol-5-ylmethyl-piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .

Subcellular Localization

The subcellular localization of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . Understanding the subcellular localization of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine is essential for elucidating its mechanism of action.

特性

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-11(8-14-5-1)6-10-3-4-12-13(7-10)16-9-15-12/h3-4,7,11,14H,1-2,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIVRLDNRBEOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588812 | |

| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

955314-95-1 | |

| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

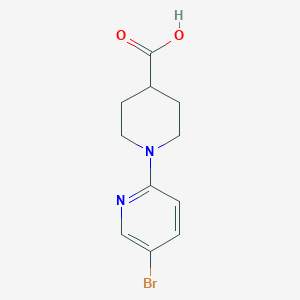

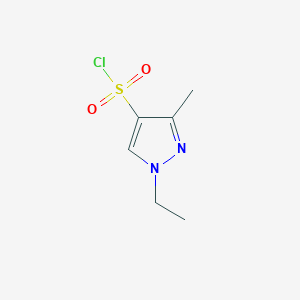

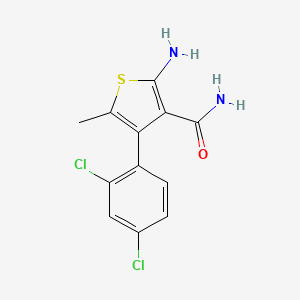

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)